molecular formula C20H24N2O4 B6539792 N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(3-methylphenoxy)acetamide CAS No. 1060364-16-0

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(3-methylphenoxy)acetamide

Cat. No. B6539792
CAS RN: 1060364-16-0
M. Wt: 356.4 g/mol
InChI Key: PCZDZPPMBDNWQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(3-methylphenoxy)acetamide (N-MECMPA) is an organic compound belonging to the phenoxyacetamides class of compounds. It is a white, odourless, crystalline powder that is insoluble in water, but soluble in organic solvents. N-MECMPA has been extensively studied in the scientific community due to its potential as a therapeutic agent for a variety of diseases.

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound could potentially be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation

Protodeboronation of pinacol boronic esters is a valuable but not well-developed process . This compound could potentially be used in catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .

Amines

Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom . This compound, being an amine, could potentially be used in reactions involving primary (1°), secondary (2°), or tertiary (3°) amines .

Cancer Treatment

F5097-1434 is a radioimmunoconjugate consisting of a humanized monoclonal antibody (Ab) FPI-1175 that binds to the external domain of IGF-1R, a proprietary bifunctional chelate, and the alpha-emitting radionuclide Ac-225 . It could potentially be used in the treatment of cancers where the insulin-like growth factor 1 receptor (IGF-1R) is overexpressed, including lung, breast, ovarian, colorectal, head and neck, and sarcomas .

Patient Selection for Cancer Treatment

The In-111 analog, FPI-1547, with the identical Ab and bifunctional chelate, is used for patient selection . This suggests that F5097-1434 could potentially be used in determining which patients would benefit from certain cancer treatments .

Dose-Escalation Study

F5097-1434 is currently being studied in a dose-escalation study designed to determine the safety, tolerability, pharmacokinetics, biodistribution, dosimetry, and preliminary antitumor activity of different dosing regimens .

Mechanism of Action

Target of Action

The primary target of F5097-1434 is the Insulin-like Growth Factor 1 Receptor (IGF-1R) . IGF-1R is a transmembrane protein that is overexpressed in various solid tumors, including non-small cell lung, prostate, sarcomas, and breast cancers . It plays a crucial role in promoting cancer cell proliferation, migration, and invasion .

Mode of Action

F5097-1434 is a radioimmunoconjugate consisting of a humanized monoclonal antibody (AVE1642) that binds to the external domain of IGF-1R . This binding is facilitated by a proprietary bifunctional chelate and the alpha-emitting radionuclide actinium-225 (Ac-225) . The internalization of the radioimmunoconjugate and decay of Ac-225 causes tumor cell death primarily through double-stranded DNA breaks .

Biochemical Pathways

The binding of F5097-1434 to IGF-1R initiates a series of biochemical reactions leading to cell deathIt is known that the interaction of the compound with igf-1r leads to dna damage and subsequent apoptosis .

Pharmacokinetics

The pharmacokinetics of F5097-1434 are currently being investigated in a Phase 1 clinical trial . The study aims to determine the safety, tolerability, and pharmacokinetics of F5097-1434, as well as to establish the maximum tolerated dose and potentially the recommended Phase 2 dose

Result of Action

The primary result of F5097-1434’s action is the induction of tumor cell death . This is achieved through the generation of double-stranded DNA breaks, which lead to apoptosis . The compound’s efficacy in causing tumor cell death is currently being evaluated in clinical trials .

Action Environment

The action, efficacy, and stability of F5097-1434 can be influenced by various environmental factors These may include the physiological environment of the tumor, the presence of other medications, and individual patient characteristics.

properties

IUPAC Name

N-(2-methoxyethyl)-2-[4-[[2-(3-methylphenoxy)acetyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-15-4-3-5-18(12-15)26-14-20(24)22-17-8-6-16(7-9-17)13-19(23)21-10-11-25-2/h3-9,12H,10-11,13-14H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZDZPPMBDNWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-2-(4-(2-(m-tolyloxy)acetamido)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.